molecular formula C15H16N2O3 B13939873 Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B13939873
M. Wt: 272.30 g/mol
InChI Key: DYKWVKIHECDBTQ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyloxy group at the 4-position, a cyclopropyl group at the 5-position, and a methyl ester group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the benzyloxy group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrazole intermediate.

    Cyclopropyl group addition: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and cyclopropyl groups can influence its binding affinity and selectivity towards molecular targets, while the ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-1H-pyrazole-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate: Lacks the benzyloxy group, which may influence its binding interactions and solubility.

    Methyl 4-(benzyloxy)-5-methyl-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a cyclopropyl group, potentially altering its steric and electronic properties.

Uniqueness

Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its benzyloxy, cyclopropyl, and ester groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 3-cyclopropyl-4-phenylmethoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)13-14(12(16-17-13)11-7-8-11)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)

InChI Key

DYKWVKIHECDBTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2CC2)OCC3=CC=CC=C3

Origin of Product

United States

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